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molecular formula C21H19F4N7 B1662125 Ly2584702 CAS No. 1082949-67-4

Ly2584702

Cat. No. B1662125
M. Wt: 445.4 g/mol
InChI Key: FYXRSVDHGLUMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093383B2

Procedure details

Prepare an anhydrous HCl solution by slow addition of acetyl chloride (193.14 mL; 2.71 moles, 4.00 eq) to methanol (1160 mL) over 45 minutes at <5° C. Add the resulting solution to a separate flask containing a solution of 4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester (290 g; 678.46 mmoles) in methanol (2320 mL) over 90 minutes at 20° C. Stir the reaction mixture at 20° C. overnight. Concentrate the reaction mixture under vacuum at 30° C. Add dimethyl sulfoxide (1080 mL; 15.20 moles; 1.08 L; 1.19 kg) and the distillation continues until the internal temperature reaches 50° C. at a pressure of 20 mm Hg. Add DMSO until the total volume is 2030 mL. Then add triethylamine (473 mL; 3.39 moles, 5 eq) via addition funnel over 30 minutes. Charge solid 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (110.29 g; 713.58 mmoles, 1.05 eq) in equal portions equally spaced over 30 minutes. Stir the resulting slurry at 20° C. overnight. Heat the slurry to 80° C. Add water (229 mL) to afford a clear solution. Seed the reaction and add more water (1273 mL) slowly over 4 hours to fully crystallize the product. Cool the slurry to 50° C. and filter the solid. Wash the cake with 30% water in DMSO (2×290 mL), then water (290 mL). Dry the solids under vacuum at 60° C. to afford 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (301 g, 99%) as an off white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1080 mL
Type
solvent
Reaction Step Three
Quantity
193.14 mL
Type
reactant
Reaction Step Four
Quantity
1160 mL
Type
solvent
Reaction Step Four
Name
4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
290 g
Type
reactant
Reaction Step Five
Quantity
2320 mL
Type
solvent
Reaction Step Five
Quantity
473 mL
Type
reactant
Reaction Step Six
Quantity
110.29 g
Type
reactant
Reaction Step Seven
Name
Quantity
1273 mL
Type
solvent
Reaction Step Eight
Name
Quantity
229 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl.C(Cl)(=O)C.C(OC([N:13]1[CH2:18][CH2:17][CH:16]([C:19]2[N:20]([CH3:35])[CH:21]=[C:22]([C:24]3[CH:29]=[CH:28][C:27]([F:30])=[C:26]([C:31]([F:34])([F:33])[F:32])[CH:25]=3)[N:23]=2)[CH2:15][CH2:14]1)=O)(C)(C)C.C(N(CC)CC)C.Cl[C:44]1[N:49]=[CH:48][N:47]=[C:46]2[NH:50][N:51]=[CH:52][C:45]=12>CO.O.CS(C)=O>[F:30][C:27]1[CH:28]=[CH:29][C:24]([C:22]2[N:23]=[C:19]([CH:16]3[CH2:15][CH2:14][N:13]([C:44]4[N:49]=[CH:48][N:47]=[C:46]5[NH:50][N:51]=[CH:52][C:45]=45)[CH2:18][CH2:17]3)[N:20]([CH3:35])[CH:21]=2)=[CH:25][C:26]=1[C:31]([F:33])([F:32])[F:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1080 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
193.14 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1160 mL
Type
solvent
Smiles
CO
Step Five
Name
4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
290 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1N(C=C(N1)C1=CC(=C(C=C1)F)C(F)(F)F)C
Name
Quantity
2320 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
473 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
110.29 g
Type
reactant
Smiles
ClC1=C2C(=NC=N1)NN=C2
Step Eight
Name
Quantity
1273 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
229 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add the resulting solution to a separate flask
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under vacuum at 30° C
CUSTOM
Type
CUSTOM
Details
reaches 50° C. at a pressure of 20 mm Hg
WAIT
Type
WAIT
Details
equally spaced over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Stir the resulting slurry at 20° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Heat the slurry to 80° C
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to fully crystallize the product
TEMPERATURE
Type
TEMPERATURE
Details
Cool the slurry to 50° C.
FILTRATION
Type
FILTRATION
Details
filter the solid
WASH
Type
WASH
Details
Wash the cake with 30% water in DMSO (2×290 mL)
CUSTOM
Type
CUSTOM
Details
Dry the solids under vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 301 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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